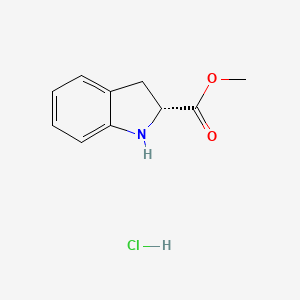
methyl (2R)-indoline-2-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-indoline-2-carboxylate;hydrochloride is a chemical compound that belongs to the indoline family Indoline derivatives are known for their significant biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-indoline-2-carboxylate;hydrochloride typically involves the reaction of indoline derivatives with methylating agents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Methyl (2R)-indoline-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学研究应用
Methyl (2R)-indoline-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the production of various bioactive molecules and pharmaceuticals.
作用机制
The mechanism of action of methyl (2R)-indoline-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Indoline-2-carboxylate: A closely related compound with similar chemical properties.
Methyl indole-2-carboxylate: Another similar compound used in various chemical syntheses.
Indoline-2-carboxylic acid: A precursor in the synthesis of indoline derivatives.
Uniqueness
Methyl (2R)-indoline-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it valuable in specific synthetic and research applications .
生物活性
Methyl (2R)-indoline-2-carboxylate; hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl (2R)-indoline-2-carboxylate; hydrochloride has the molecular formula C10H12ClNO2 and a CAS number of 158567-92-1. The compound features an indoline structure with a methyl ester group at the 2-position, which plays a significant role in its biological interactions. The hydrochloride form enhances solubility, making it suitable for various applications in medicinal chemistry and organic synthesis.
Biological Activities
Research indicates that methyl (2R)-indoline-2-carboxylate; hydrochloride exhibits several biological activities, including:
- Anticancer Properties : Similar compounds have shown potential as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzyme systems involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
The biological activity of methyl (2R)-indoline-2-carboxylate; hydrochloride is largely attributed to its interactions with various molecular targets. Notably, its indole core allows it to bind to enzyme active sites, potentially altering their activity. For instance, studies on related indole derivatives have demonstrated binding affinities that disrupt the function of critical enzymes involved in disease processes .
Case Study 1: HIV-1 Integrase Inhibition
A study highlighted the effectiveness of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. The findings revealed that modifications at specific positions on the indole core significantly enhanced inhibitory activity, suggesting that similar structural optimizations could be applied to methyl (2R)-indoline-2-carboxylate; hydrochloride for improved efficacy against viral targets .
Case Study 2: Anticancer Activity
Research on structurally analogous compounds indicated that they could induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This suggests a potential avenue for developing methyl (2R)-indoline-2-carboxylate; hydrochloride as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of methyl (2R)-indoline-2-carboxylate; hydrochloride, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl indoline-2-carboxylate | C10H11NO2 | Lacks chloride; potentially different solubility |
| (S)-Methyl indoline-2-carboxylate | C10H12ClNO2 | Stereochemical variant affecting biological activity |
| Indoline-2-carboxylic acid | C9H9NO2 | Non-methylated form; useful as a starting material |
The structural variations among these compounds can significantly influence their biological activities and mechanisms of action, highlighting the importance of stereochemistry in drug design.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
methyl (2R)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h2-5,9,11H,6H2,1H3;1H/t9-;/m1./s1 |
InChI 键 |
FEJNUJIJMMGHMS-SBSPUUFOSA-N |
手性 SMILES |
COC(=O)[C@H]1CC2=CC=CC=C2N1.Cl |
规范 SMILES |
COC(=O)C1CC2=CC=CC=C2N1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















